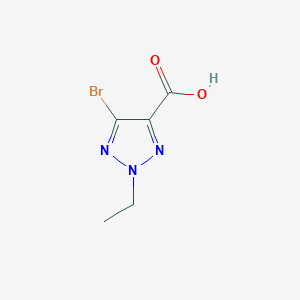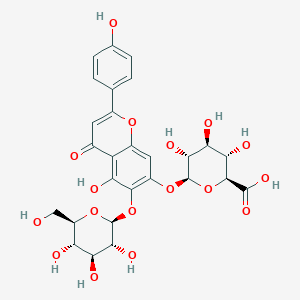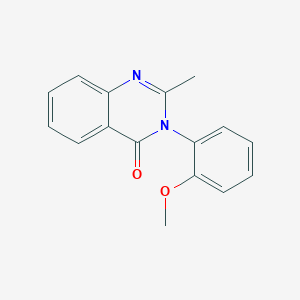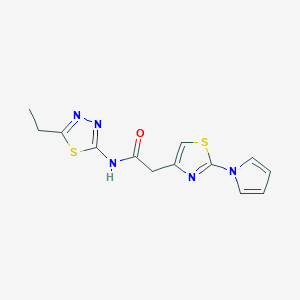![molecular formula C19H23NO3 B2490352 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide CAS No. 1206993-94-3](/img/structure/B2490352.png)
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of novel heterocyclic compounds, contributing to advancements in medicinal chemistry and material sciences. For instance, research by Ergun et al. (2014) discusses the synthesis of ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related compounds starting from acid derivatives, highlighting the importance of furan-fused heterocycles in creating complex molecular structures with potential therapeutic applications (Ergun et al., 2014).
Enhancement of Phleomycin's Antibacterial Activity
Research by Brown and Cowden (1982) explored the synthesis of unfused heterobicycles, such as pyridinylpyrimidines with strongly basic side chains, demonstrating their role as amplifiers of phleomycin against Escherichia coli. This study underscores the potential of modifying compounds like 2,5-dimethyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide to enhance the efficacy of existing antibiotics (Brown & Cowden, 1982).
Antiprotozoal Agents
A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines by Ismail et al. (2004) found these compounds, synthesized from furan-2-yl derivatives, showed strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research highlights the compound's potential as a scaffold for developing antiprotozoal agents (Ismail et al., 2004).
Fungicide Development
Studies on the structure-activity relationships of N-(1,1,3-trimethylindan-4-yl)carboxamide fungicides and other carboxamide derivatives have shown the utility of furan-3-carboxamides in developing effective fungicides against various plant diseases. These findings emphasize the compound's relevance in agricultural chemistry and the development of new fungicidal agents (Masatsugu et al., 2010).
Synthesis of Fluorescent Naphthalimide Derivatives
Inada et al. (1972) discussed the synthesis of naphthalimide derivatives by Claisen rearrangement and their fluorescence spectra, showcasing the use of furan derivatives in the creation of fluorescent compounds for potential applications in bioimaging and molecular probes (Inada et al., 1972).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-12-17(15(2)23-14)18(21)20-13-19(8-10-22-11-9-19)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJAIQAONODKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)
![ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B2490272.png)
![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)

![4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide](/img/structure/B2490278.png)
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490279.png)
![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)
![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)
![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)


![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)
![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)

